molecular formula C18H15Cl2N3O2 B7700321 N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7700321
M. Wt: 376.2 g/mol
InChI Key: MGJIWWRATPOMGU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Agrochemicals: It could be used as a precursor for the synthesis of new pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
  • N-(3,4-dichlorophenyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
  • N-(3,4-dichlorophenyl)-3-(3-(phenyl)-1,2,4-oxadiazol-5-yl)propanamide

Uniqueness

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dichlorophenyl and o-tolyl groups may confer distinct properties compared to its analogs, such as different binding affinities to molecular targets or varying degrees of stability under different conditions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-4-2-3-5-13(11)18-22-17(25-23-18)9-8-16(24)21-12-6-7-14(19)15(20)10-12/h2-7,10H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJIWWRATPOMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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